An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2,3-dimethylpentane
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3-Chloro-2,3-dimethylpentane. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
3-Chloro-2,3-dimethylpentane is a tertiary alkyl halide. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | [1] |
| Molecular Weight | 134.65 g/mol | [1] |
| CAS Number | 595-38-0 | [1] |
| IUPAC Name | 3-chloro-2,3-dimethylpentane | [1] |
| Synonyms | 2,3-Dimethyl-3-chloropentane | [2] |
| Density | 0.884 g/cm³ | [3] |
| Boiling Point | 133.2 °C at 760 mmHg | [2] |
| Flash Point | 29.7 °C | [2] |
| Refractive Index | 1.417 | [2] |
| Vapor Pressure | 10.5 mmHg at 25 °C | [2] |
| InChI Key | ZLYYSVISQMZHFU-UHFFFAOYSA-N | [4] |
| SMILES | CCC(C)(Cl)C(C)C | [3] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets due to the number of chemically non-equivalent protons and their spin-spin coupling. The protons on the ethyl group and the two methyl groups attached to the chiral center would likely exhibit distinct signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule, as they are all in unique chemical environments.[5][6] The carbon atom bonded to the chlorine atom would be expected to have a chemical shift in the range of 50-70 ppm.
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z = 134 and an M+2 peak at m/z = 136 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for alkyl halides would be expected, including the loss of a chlorine radical and fragmentation of the alkyl chain.[7]
Synthesis and Reactivity
3-Chloro-2,3-dimethylpentane is a tertiary alkyl halide and thus exhibits reactivity characteristic of this class of compounds, notably participating in nucleophilic substitution and elimination reactions.
Two primary methods for the synthesis of 3-Chloro-2,3-dimethylpentane are the reaction of the corresponding alcohol with hydrochloric acid and the hydrochlorination of an alkene.
3.1.1. From 2,3-Dimethyl-3-pentanol (B1584816)
The reaction of a tertiary alcohol like 2,3-dimethyl-3-pentanol with concentrated hydrochloric acid proceeds via an Sₙ1 mechanism to yield 3-Chloro-2,3-dimethylpentane.[8]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3-dimethyl-3-pentanol.
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring. The use of a Lucas reagent (concentrated HCl and ZnCl₂) can accelerate the reaction.[8][9]
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a specified time to ensure the reaction goes to completion.
-
After cooling, transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent, and purify the crude product by distillation.[10]
3.1.2. From 3,3-Dimethylpent-1-ene
The hydrochlorination of 3,3-dimethylpent-1-ene with hydrogen chloride also yields 3-Chloro-2,3-dimethylpentane as one of the products, alongside 2-chloro-3,3-dimethylpentane.[11] This reaction proceeds via an electrophilic addition mechanism involving a carbocation intermediate that can undergo rearrangement.
Experimental Protocol:
-
Dissolve 3,3-dimethylpent-1-ene in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel equipped for gas introduction.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Once the reaction is complete, remove the excess HCl by purging with an inert gas or by washing with a basic solution.
-
Isolate the product mixture and purify by fractional distillation to separate the isomers.[12]
As a tertiary alkyl halide, 3-Chloro-2,3-dimethylpentane readily undergoes Sₙ1 reactions in the presence of a weak nucleophile and a polar protic solvent. A notable example is its reaction with methanol (B129727) to form 3-methoxy-2,3-dimethylpentane.
The mechanism involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the nucleophile (methanol).
Visualizations
Caption: Sₙ1 synthesis from a tertiary alcohol.
Caption: Hydrochlorination of an alkene with rearrangement.
Caption: Sₙ1 reaction with methanol as a nucleophile.
References
- 1. 3-Chloro-2,3-dimethylpentane | C7H15Cl | CID 521887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3-chloro-2,3-dimethylpentane [stenutz.eu]
- 4. Pentane, 3-chloro-2,3-dimethyl- [webbook.nist.gov]
- 5. C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
